Vim-2-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H13IN4O4S |

|---|---|

Molecular Weight |

436.23 g/mol |

IUPAC Name |

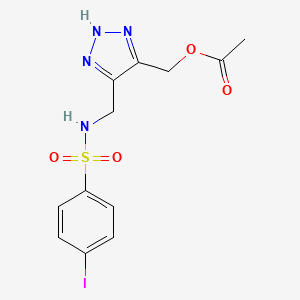

[5-[[(4-iodophenyl)sulfonylamino]methyl]-2H-triazol-4-yl]methyl acetate |

InChI |

InChI=1S/C12H13IN4O4S/c1-8(18)21-7-12-11(15-17-16-12)6-14-22(19,20)10-4-2-9(13)3-5-10/h2-5,14H,6-7H2,1H3,(H,15,16,17) |

InChI Key |

XYPUWRGAZUOXMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1=NNN=C1CNS(=O)(=O)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of VIM-2: A Technical Guide for Researchers

Verona Integron-encoded Metallo-β-lactamase-2 (VIM-2) is a clinically significant Ambler class B metallo-β-lactamase (MBL) that confers broad-spectrum resistance to β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems.[1][2] This guide provides an in-depth analysis of the VIM-2 mechanism of action, tailored for researchers, scientists, and drug development professionals.

Catalytic Mechanism of VIM-2

The catalytic activity of VIM-2 is dependent on the presence of one or two zinc ions in its active site, which are crucial for the hydrolysis of the β-lactam ring.[1][2] The active site is located in a shallow cleft, and its flexibility is thought to contribute to the enzyme's ability to accommodate a wide range of β-lactam substrates. The hydrolysis mechanism proceeds through a very short-lived anionic intermediate.[3][4]

The active site of VIM-2 contains two zinc ions, Zn1 and Zn2, which are coordinated by several key amino acid residues. Zn1 is typically coordinated by three histidine residues (His116, His118, and His196), while Zn2 is coordinated by a different set of residues, including an aspartate (Asp120), a cysteine (Cys221), and a histidine (His263), with a bridging water molecule or hydroxide ion between the two zinc ions. The precise coordination can vary slightly depending on the specific crystal structure and conditions.

The proposed catalytic cycle involves the following key steps:

-

Substrate Binding: The β-lactam antibiotic binds to the active site of VIM-2.

-

Nucleophilic Attack: A hydroxide ion, activated by the zinc ions, acts as a nucleophile and attacks the carbonyl carbon of the β-lactam ring.

-

Intermediate Formation: This attack leads to the formation of a transient, negatively charged tetrahedral intermediate.

-

Ring Opening: The C-N bond of the β-lactam ring is cleaved, opening the ring.

-

Protonation and Product Release: The intermediate is protonated, leading to the formation of the inactive, hydrolyzed antibiotic, which is then released from the active site.

Quantitative Data on VIM-2 Activity

The efficacy of VIM-2 in hydrolyzing various β-lactam antibiotics is quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The catalytic efficiency is often expressed as the kcat/Km ratio.

Table 1: Steady-State Kinetic Parameters of VIM-2 for Various β-Lactam Substrates

| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |

| Penicillin G | 14 ± 2 | 1000 ± 100 | 71 |

| Ampicillin | 50 ± 5 | 800 ± 80 | 16 |

| Cephaloridine | 25 ± 3 | 1200 ± 120 | 48 |

| Cephalothin | 30 ± 4 | 900 ± 90 | 30 |

| Cefuroxime | 150 ± 20 | 400 ± 40 | 2.7 |

| Imipenem | 110 ± 10 | 700 ± 70 | 6.4 |

| Meropenem | 80 ± 8 | 500 ± 50 | 6.3 |

| Chromacef | 8 ± 2 | 22 ± 2 | 2.75 |

Note: The kinetic parameters can vary depending on the experimental conditions such as buffer, pH, and temperature. The data presented is a compilation from various sources for comparative purposes.[3]

Inhibition of VIM-2

The development of potent and specific inhibitors of VIM-2 is a major goal in overcoming antibiotic resistance. Various classes of compounds have been investigated for their inhibitory activity, which is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Table 2: Inhibition Constants of Various Compounds against VIM-2

| Inhibitor | Inhibition Type | IC50 (μM) | Ki (μM) |

| EDTA | Zinc Chelator | 50 | - |

| Mitoxantrone | Non-competitive | - | 1.5 ± 0.2 |

| 4-chloromercuribenzoic acid (pCMB) | Slowly reversible/irreversible | - | - |

| N-((4-((but-3-ynyloxy)methyl)-1H-1,2,3-triazol-5-yl)methyl)-4-iodobenzenesulfonamide | Competitive | - | 0.41 ± 0.03 |

| rac-2-ω-phenylpropyl-3-mercaptopropionic acid (PhenylC3SH) | Competitive | - | 0.22 |

| Taniborbactam | - | - | 0.02 |

Note: The inhibition constants can vary based on the assay conditions and the substrate used.[1][5][6]

Experimental Protocols

Protein Expression and Purification of VIM-2

A common method for obtaining purified VIM-2 for in vitro studies involves recombinant expression in Escherichia coli.[7]

-

Gene Cloning: The gene encoding VIM-2 is cloned into a suitable expression vector, often with an N- or C-terminal purification tag (e.g., His-tag).

-

Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: The bacterial cells are harvested and lysed by sonication or high-pressure homogenization in a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

-

Affinity Chromatography: The crude lysate is clarified by centrifugation and the supernatant is loaded onto a chromatography column with a resin that specifically binds the purification tag (e.g., Ni-NTA resin for His-tagged proteins).

-

Tag Cleavage: The purification tag is often removed by enzymatic cleavage (e.g., with TEV protease) to obtain the native protein sequence.

-

Further Purification: Additional purification steps, such as ion-exchange chromatography and size-exclusion chromatography, are employed to achieve high purity.

-

Purity and Concentration Determination: The purity of the final protein sample is assessed by SDS-PAGE, and the concentration is determined spectrophotometrically by measuring the absorbance at 280 nm.

Enzyme Kinetics Assay (Steady-State)

Steady-state kinetics are used to determine the Km and kcat of VIM-2 for various substrates. A common method involves monitoring the hydrolysis of a chromogenic substrate, such as nitrocefin, spectrophotometrically.

-

Reaction Mixture Preparation: A reaction buffer is prepared (e.g., 50 mM HEPES, pH 7.2, 150 mM NaCl, 100 µM ZnCl₂).

-

Substrate and Enzyme Preparation: A range of substrate concentrations is prepared. The purified VIM-2 enzyme is diluted to a suitable concentration.

-

Initiation of Reaction: The reaction is initiated by adding the enzyme to the reaction mixture containing the substrate.

-

Monitoring Hydrolysis: The hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer. For nitrocefin, hydrolysis leads to an increase in absorbance at 482 nm.

-

Data Analysis: The initial reaction velocities are calculated from the linear portion of the progress curves. The kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis. kcat is then calculated from Vmax and the enzyme concentration.

Pre-Steady-State Kinetics (Stopped-Flow)

To investigate the formation and decay of reaction intermediates, pre-steady-state kinetics are performed using a stopped-flow instrument. This technique allows for the rapid mixing of enzyme and substrate and the monitoring of the reaction on a millisecond timescale.

-

Instrument Setup: A stopped-flow spectrophotometer is used, which rapidly mixes small volumes of enzyme and substrate solutions.

-

Reaction Monitoring: The reaction is monitored by absorbance or fluorescence changes immediately after mixing. For some substrates, a transient intermediate with a distinct spectral signature can be observed.

-

Data Analysis: The resulting kinetic traces are fitted to specific kinetic models to determine the rate constants for individual steps in the reaction pathway, such as substrate binding, intermediate formation, and product release.

X-ray Crystallography

Determining the three-dimensional structure of VIM-2 provides crucial insights into its active site architecture and mechanism of action.

-

Crystallization: Purified VIM-2 is crystallized, often in the presence of a substrate or inhibitor, using techniques such as sitting-drop or hanging-drop vapor diffusion. This involves screening a wide range of conditions (precipitants, pH, temperature) to find those that promote crystal growth.

-

Cryoprotection: Crystals are cryoprotected by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during flash-cooling.

-

X-ray Diffraction Data Collection: The cryo-cooled crystals are exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein. A molecular model is built into the electron density and refined to obtain the final three-dimensional structure.

Impact of VIM-2 on Antibiotic Resistance

The expression of VIM-2 in pathogenic bacteria has significant clinical implications. By efficiently hydrolyzing a broad range of β-lactam antibiotics, VIM-2 renders these drugs ineffective, leading to treatment failure.

In susceptible bacteria, β-lactam antibiotics inhibit penicillin-binding proteins (PBPs), which are essential for cell wall synthesis, leading to cell death. However, in bacteria expressing VIM-2, the enzyme hydrolyzes the antibiotics before they can reach their PBP targets, thus protecting the bacteria and allowing them to survive and proliferate. Understanding the detailed mechanism of VIM-2 is therefore critical for the design of effective inhibitors that can restore the efficacy of β-lactam antibiotics against resistant pathogens.

References

- 1. Inhibitors of VIM-2 by Screening Pharmacogically Active and Click-Chemistry Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of VIM-2, a Carbapenem-Hydrolyzing Metallo-β-Lactamase and Its Plasmid- and Integron-Borne Gene from a Pseudomonas aeruginosa Clinical Isolate in France - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel mechanism of hydrolysis of therapeutic beta-lactams by Stenotrophomonas maltophilia L1 metallo-beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor taniborbactam against metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

VIM-2 Metallo-β-Lactamase: A Technical Guide to its Structure, Function, and Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Verona integron-encoded metallo-β-lactamase-2 (VIM-2) is a significant public health threat, conferring broad-spectrum resistance to β-lactam antibiotics, including the last-resort carbapenems. This guide provides a comprehensive overview of the structure, function, and inhibition of VIM-2, intended to support research and development efforts targeting this critical enzyme.

Core Function: A Potent and Broad-Spectrum β-Lactamase

VIM-2 is a class B1 metallo-β-lactamase (MBL) that catalyzes the hydrolysis of a wide range of β-lactam antibiotics, rendering them ineffective. Its substrate profile includes penicillins, cephalosporins, and carbapenems. Notably, monobactams are generally not hydrolyzed by VIM-2. The enzyme's activity is dependent on the presence of one or two zinc ions in its active site, which are essential for catalysis. The catalytic mechanism involves a zinc-activated hydroxide ion that acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring and leading to its opening and inactivation.

Structural Architecture: An αβ/βα Sandwich with a Dinuclear Zinc Center

The crystal structure of VIM-2 reveals a characteristic αβ/βα sandwich fold, with the active site located in a shallow groove at the interface of the two β-sheets. This active site houses a dinuclear zinc center, where two Zn(II) ions, designated Zn1 and Zn2, are crucial for the enzyme's catalytic activity.

The coordination of these zinc ions is critical for the enzyme's function. Zn1 is typically coordinated by three histidine residues (His116, His118, and His196), while Zn2 is coordinated by a cysteine (Cys221), a histidine (His263), and an aspartate (Asp120). A key feature of the active site is a bridging hydroxide ion that is coordinated to both zinc ions and is the primary nucleophile in the hydrolysis of the β-lactam ring. The active site is flanked by two flexible loops, L3 and L10, which play a role in substrate binding and recognition.

Quantitative Data on VIM-2 Activity

The catalytic efficiency of VIM-2 varies depending on the β-lactam substrate. The following tables summarize key kinetic parameters and inhibition constants for VIM-2.

Table 1: Steady-State Kinetic Parameters for VIM-2 with Various β-Lactam Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |

| Penicillin G | 130 ± 20 | 230 ± 20 | 1.8 | [1] |

| Ampicillin | 55 ± 5 | 180 ± 10 | 3.3 | [1] |

| Cephaloridine | 21 ± 2 | 250 ± 10 | 11.9 | [1] |

| Cefotaxime | 140 ± 20 | 120 ± 10 | 0.9 | [1] |

| Imipenem | 11 ± 1 | 200 ± 10 | 18.2 | [1] |

| Meropenem | 14 ± 2 | 150 ± 10 | 10.7 | [1] |

| Chromacef | 8 ± 2 | 22 ± 2 | 2.75 | [2][3] |

Table 2: Inhibition of VIM-2 by Various Compounds

| Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference |

| EDTA | 50 | - | - | [1] |

| Triazolylthioacetamide | 20 | - | - | [4] |

| L-Captopril | 10.0 ± 1.9 | 5.0 | - | [5][6] |

| Taniborbactam | - | 0.0005 | - | [7] |

| Aspergillomarasmine A | - | - | Restores meropenem susceptibility | [8] |

| 6-Phosphonomethylpyridine-2-carboxylates | - | Potent inhibition | - | [9] |

| ML121 | 0.223 ± 0.003 | 0.148 ± 0.014 | Non-competitive | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of VIM-2.

Protein Expression and Purification of VIM-2

This protocol describes the expression of VIM-2 in E. coli and its subsequent purification.[2][11]

Materials:

-

E. coli BL21(DE3) cells

-

pET vector containing the VIM-2 gene with a His-tag

-

Luria-Bertani (LB) medium and agar plates

-

Kanamycin or other appropriate antibiotic for selection

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

-

Ni-NTA affinity resin

-

Size-exclusion chromatography column (e.g., Superdex 75)

Procedure:

-

Transform E. coli BL21(DE3) cells with the VIM-2 expression vector and plate on LB agar containing the appropriate antibiotic.

-

Inoculate a single colony into a starter culture of LB medium with the antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a large-scale culture with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

-

Harvest the cells by centrifugation at 4°C.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged VIM-2 with elution buffer.

-

Dialyze the eluted protein against dialysis buffer to remove imidazole and allow for proper folding.

-

For higher purity, perform size-exclusion chromatography.

-

Concentrate the purified protein and store at -80°C.

Steady-State Enzyme Kinetics Assay

This protocol outlines the determination of steady-state kinetic parameters (Kₘ and k꜀ₐₜ) for VIM-2 using a spectrophotometric assay with a chromogenic substrate like nitrocefin or CENTA.[1][3][5][6]

Materials:

-

Purified VIM-2 enzyme

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM ZnCl₂)

-

Chromogenic β-lactam substrate (e.g., nitrocefin, CENTA)

-

UV-Vis spectrophotometer

-

96-well microplates (optional, for high-throughput assays)

Procedure:

-

Prepare a reaction mixture containing the assay buffer in a cuvette or microplate well.

-

Add a known concentration of purified VIM-2 enzyme to the reaction mixture.

-

Initiate the reaction by adding the β-lactam substrate at various concentrations.

-

Immediately monitor the change in absorbance at the appropriate wavelength for the chosen substrate (e.g., 486 nm for nitrocefin) over time.

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation (v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression analysis to determine the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).

-

Calculate the turnover number (k꜀ₐₜ) using the equation k꜀ₐₜ = Vₘₐₓ / [E], where [E] is the total enzyme concentration.

Crystallization of VIM-2

This protocol provides a general guideline for the crystallization of VIM-2 for structural studies.[11][12]

Materials:

-

Concentrated, pure VIM-2 protein (typically >5 mg/mL)

-

Crystallization screens (various commercially available kits)

-

Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion plates)

-

Microscopes for crystal visualization

Procedure:

-

Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

-

The drops typically consist of a 1:1 or 2:1 ratio of protein solution to reservoir solution from a crystallization screen.

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

-

Regularly monitor the plates for crystal growth over several days to weeks.

-

Once crystals appear, they can be optimized by varying the precipitant concentration, pH, and other additives.

-

For co-crystallization with inhibitors, the inhibitor can be added to the protein solution before setting up the crystallization trials or soaked into existing apo-enzyme crystals.

-

Harvested crystals are then cryo-protected and flash-cooled in liquid nitrogen for X-ray diffraction analysis.

Conclusion

VIM-2 remains a formidable challenge in the fight against antibiotic resistance. A thorough understanding of its structure, function, and enzymatic mechanism is paramount for the development of effective inhibitors. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to this critical area of drug discovery. By providing a centralized repository of technical information, we hope to facilitate and accelerate the design and development of novel therapeutic strategies to combat the threat posed by VIM-2 and other metallo-β-lactamases.

References

- 1. Characterization of VIM-2, a Carbapenem-Hydrolyzing Metallo-β-Lactamase and Its Plasmid- and Integron-Borne Gene from a Pseudomonas aeruginosa Clinical Isolate in France - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biochemical, Mechanistic, and Spectroscopic Characterization of Metallo-β-lactamase VIM-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of VIM-2 in Carbapenem Resistance: A Technical Guide

Introduction

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity, often reserved as the last line of defense against multidrug-resistant bacterial infections. However, the emergence and global dissemination of carbapenem resistance pose a significant threat to public health. One of the primary mechanisms of carbapenem resistance is the enzymatic degradation of these antibiotics by carbapenemases. These enzymes are categorized into four Ambler classes: A, B, C, and D. Class B metallo-β-lactamases (MBLs) are of particular concern due to their ability to hydrolyze all β-lactams except monobactams and the absence of clinically available inhibitors.

Among the MBLs, the Verona integron-encoded metallo-β-lactamase (VIM) family is one of the most widespread. VIM-2, a variant of the VIM family, is a clinically significant enzyme that confers high-level resistance to carbapenems in various Gram-negative pathogens, including Pseudomonas aeruginosa, Acinetobacter baumannii, and members of the Enterobacteriaceae family. This guide provides a detailed technical overview of the role of VIM-2 in carbapenem resistance, focusing on its mechanism, genetics, detection, and clinical implications.

Mechanism of Action

VIM-2 is a zinc-dependent enzyme that catalyzes the hydrolysis of the β-lactam ring in carbapenems and other β-lactam antibiotics. The active site of VIM-2 contains one or two zinc ions (Zn²⁺) that are crucial for its catalytic activity. These zinc ions coordinate with water molecules and key amino acid residues, facilitating a nucleophilic attack on the carbonyl carbon of the β-lactam ring. This leads to the opening of the ring and inactivation of the antibiotic. The catalytic mechanism involves the deprotonation of a water molecule by a zinc-bound hydroxide ion, which then acts as the nucleophile.

The substrate profile of VIM-2 is broad, encompassing penicillins, cephalosporins, and carbapenems. It exhibits high hydrolytic efficiency against carbapenems, leading to clinically significant resistance.

Figure 1: Simplified signaling pathway of VIM-2 catalyzed carbapenem hydrolysis.

Genetics and Dissemination

The gene encoding VIM-2, blaVIM-2, is typically located on mobile genetic elements, primarily Class 1 integrons, which are themselves often embedded within transposons and plasmids. This genetic arrangement facilitates the horizontal transfer of blaVIM-2 between different bacterial species and strains, contributing to its rapid and widespread dissemination. The blaVIM-2 gene cassette is usually found downstream of a promoter sequence within the integron, ensuring its expression. The association with plasmids that carry multiple other resistance genes often results in a multidrug-resistant phenotype in bacteria harboring blaVIM-2.

Figure 2: Common genetic arrangement of the blaVIM-2 gene within a Class 1 integron.

Enzyme Kinetics and Substrate Profile

The hydrolytic efficiency of VIM-2 against various β-lactam antibiotics can be quantified by determining its kinetic parameters, kcat (turnover number) and Km (Michaelis constant). The ratio kcat/Km represents the catalytic efficiency of the enzyme. VIM-2 demonstrates high catalytic efficiency against a wide range of β-lactams, particularly carbapenems.

| Antibiotic | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| Imipenem | 10 - 50 | 50 - 200 | 1 - 20 |

| Meropenem | 20 - 100 | 100 - 400 | 1 - 20 |

| Doripenem | 15 - 60 | 80 - 300 | 1.5 - 20 |

| Ertapenem | 5 - 25 | 20 - 100 | 1 - 20 |

| Ceftazidime | 200 - 500 | 50 - 150 | 0.1 - 0.75 |

| Cefepime | 150 - 400 | 40 - 120 | 0.1 - 0.8 |

Note: The values presented are approximate ranges compiled from various studies and can vary depending on the experimental conditions.

Clinical Significance and Epidemiology

Infections caused by VIM-2-producing organisms are associated with increased morbidity and mortality, longer hospital stays, and higher healthcare costs. The therapeutic options for treating these infections are severely limited, often necessitating the use of older, more toxic drugs like colistin or combination therapies.

The prevalence of blaVIM-2 varies geographically. It is endemic in certain regions, particularly in Southern Europe, Asia, and Latin America. The gene has been identified in a wide range of clinical isolates, highlighting its successful spread across different ecological niches.

| Geographical Region | Reported Prevalence of blaVIM-2 in Carbapenem-Resistant Isolates |

| Southern Europe | High |

| Southeast Asia | Moderate to High |

| Latin America | Moderate |

| North America | Low but increasing |

| Middle East | Moderate |

Detection of VIM-2-Mediated Resistance

The accurate and rapid detection of VIM-2-producing bacteria is crucial for appropriate patient management and infection control. Detection methods can be broadly categorized into phenotypic and genotypic assays.

VIM-2 Inhibitor Discovery and Development: A Technical Guide

Executive Summary: The rise of antibiotic resistance, particularly in Gram-negative bacteria, presents a formidable challenge to global health. Metallo-β-lactamases (MBLs), such as the Verona Integron-encoded Metallo-β-lactamase (VIM-2), are key drivers of this resistance, conferring the ability to hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1][2] This guide provides a technical overview of the strategies, methodologies, and key findings in the discovery and development of VIM-2 inhibitors, intended for researchers and drug development professionals. We will explore screening strategies, detail key inhibitor classes with their associated potency data, provide in-depth experimental protocols, and outline the logical workflows involved in this critical area of research.

Introduction to Verona Integron-encoded Metallo-β-lactamase (VIM-2)

VIM-2 is an Ambler class B metallo-β-lactamase, a zinc-dependent enzyme that catalyzes the hydrolysis of the amide bond in the β-lactam ring of antibiotics, rendering them inactive.[3] Its genetic element is often located on mobile integrons, facilitating its rapid spread among various pathogenic Gram-negative bacteria, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter species.[2] The active site of VIM-2 contains one or two zinc ions, which are crucial for catalysis, and features two flexible loops that contribute to its ability to recognize and hydrolyze a wide array of β-lactam substrates.[1] The clinical prevalence and broad substrate spectrum of VIM-2 make it a high-priority target for the development of new inhibitors to be used as partner drugs, aiming to restore the efficacy of existing carbapenem antibiotics.[4]

The fundamental mechanism of resistance involves the enzymatic inactivation of carbapenem antibiotics by VIM-2 before they can reach their target, the penicillin-binding proteins (PBPs), thereby allowing the bacteria to survive and proliferate.

VIM-2 Inhibitor Discovery Strategies

The identification of novel VIM-2 inhibitors leverages a combination of high-throughput screening, structure-based design, and fragment-based approaches. These strategies are often integrated into a comprehensive discovery pipeline.

2.1 High-Throughput Screening (HTS)

HTS is a primary method for identifying novel chemical scaffolds for VIM-2 inhibition from large compound libraries.[1] The process involves screening thousands of compounds in a miniaturized, automated biochemical assay. A typical HTS cascade involves a primary screen for inhibitory activity, followed by counterscreens to eliminate false positives and selectivity screens to rule out compounds that inhibit other unrelated enzymes.

2.2 Structure-Based Drug Design (SBDD)

With high-resolution crystal structures of VIM-2 available (e.g., PDB IDs 1KO3, 2YZ3), SBDD plays a crucial role in inhibitor development. This technique uses computational modeling and docking studies to predict how potential inhibitors bind to the enzyme's active site.[1] Analysis of these interactions, such as the coordination of the zinc ions and engagement with key residues like Trp87, allows for the rational design and optimization of inhibitor potency and selectivity.[4]

2.3 Fragment-Based Drug Discovery (FBDD)

FBDD is an alternative approach that screens libraries of low-molecular-weight compounds ("fragments") to identify weak but efficient binders.[5] Techniques like Surface Plasmon Resonance (SPR) are used to detect these low-affinity interactions.[6] Identified fragments then serve as starting points for medicinal chemistry efforts to "grow" or link them into more potent, lead-like molecules.

Key VIM-2 Inhibitor Scaffolds and Quantitative Data

Screening and design efforts have identified several classes of VIM-2 inhibitors. The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

| Compound/Class | Chemical Scaffold | Potency (Kᵢ / IC₅₀) | Mechanism of Inhibition | Reference(s) |

| Compound 1 | Sulfonyl-Triazole | Kᵢ = 0.41 ± 0.03 µM | Competitive | [7] |

| Compound 2 | Sulfonyl-Triazole | Kᵢ = 1.4 ± 0.10 µM | Competitive | [1][7] |

| Mitoxantrone | Anthracenedione | Kᵢ = 1.5 ± 0.2 µM | Non-competitive | [1][7] |

| Triazolylthioacetamide | Triazolylthioacetamide | IC₅₀ = 20 µM | Not specified | [4] |

| pCMB | Organomercurial | Not applicable | Irreversible/Slow | [1][7] |

| NSC 20707 | Mercaptocarboxylate | IC₅₀ = 33 ± 9 µM | Not specified | [1][3] |

Detailed Experimental Protocols

4.1 Protocol: VIM-2 Enzymatic Inhibition Assay (Nitrocefin-Based)

This protocol describes a colorimetric endpoint assay to determine the inhibitory activity of compounds against purified VIM-2 enzyme. The assay is based on the hydrolysis of the chromogenic cephalosporin substrate, nitrocefin.

Materials:

-

Purified VIM-2 enzyme

-

Assay Buffer: 50 mM HEPES, pH 6.8, containing 50 µM ZnCl₂

-

Nitrocefin substrate solution: 120 µM in Assay Buffer

-

Test compounds dissolved in DMSO

-

Stop Solution: 250 mM EDTA

-

96-well or 384-well microplates

Procedure:

-

Compound Plating: Add 1 µL of test compound solution (at various concentrations) or DMSO (for controls) to the wells of the microplate.

-

Enzyme Addition: Add 25 µL of VIM-2 enzyme solution (e.g., 2 nM final concentration) in Assay Buffer to all wells.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Reaction Initiation: Add 25 µL of 120 µM nitrocefin solution to each well to start the enzymatic reaction. The final nitrocefin concentration will be 60 µM.

-

Reaction Incubation: Incubate the plate at room temperature for 30 minutes. Ensure the reaction stays within the linear range (less than 50% substrate turnover).

-

Reaction Termination: Add 10 µL of Stop Solution (EDTA) to all wells to chelate the zinc ions and stop the reaction.[8]

-

Data Acquisition: Read the absorbance of the hydrolyzed nitrocefin product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Fit the data to a dose-response curve to determine the IC₅₀ value.

4.2 Protocol: Cell-Based Synergy Assay (MIC Determination)

This protocol determines the ability of a VIM-2 inhibitor to restore the antibacterial activity of a carbapenem antibiotic against a VIM-2-expressing bacterial strain.

Materials:

-

VIM-2 expressing E. coli strain (e.g., BL21/VIM-2) and a non-expressing control strain (e.g., BL21).[1]

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Imipenem (or another carbapenem antibiotic).

-

Test inhibitor compound.

-

96-well microplates.

Procedure:

-

Bacterial Culture Preparation: Grow the bacterial strains overnight in MHB. Dilute the culture to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Inhibitor Preparation: Prepare a stock solution of the test inhibitor. For a single-dose potentiation assay, add the inhibitor to the MHB to achieve a fixed final concentration (e.g., 50 µM).[1]

-

Antibiotic Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of imipenem in MHB (with or without the fixed concentration of the inhibitor). Typically, this ranges from 64 µg/mL down to 0.06 µg/mL.

-

Inoculation: Add the prepared bacterial inoculum to each well of the plate. Include a growth control well (bacteria only) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Data Analysis: Compare the MIC of imipenem in the presence of the inhibitor to the MIC without the inhibitor. A significant reduction (e.g., ≥4-fold) in the MIC indicates synergy and potentiation of the antibiotic's efficacy.[1]

Challenges and Future Directions

Despite promising discoveries, no MBL inhibitor has yet been approved for clinical use.[2] Key challenges include achieving broad-spectrum activity against the growing number of MBL variants, ensuring sufficient selectivity over human metalloenzymes to avoid toxicity, and optimizing pharmacokinetic properties for co-administration with a partner antibiotic. Future research will likely focus on developing novel chemical scaffolds, exploring new allosteric binding sites, and employing advanced computational and biophysical methods to accelerate the design of potent, selective, and clinically viable VIM-2 inhibitors.

References

- 1. Inhibitors of VIM-2 by Screening Pharmacogically Active and Click-Chemistry Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Inhibitors of VIM-2 by screening pharmacologically active and click-chemistry compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

VIM-2-IN-1: A Novel Triazole-Based Inhibitor Targeting Metallo-β-Lactamases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs) like Verona integron-encoded metallo-β-lactamase 2 (VIM-2), presents a formidable challenge to global health. These enzymes are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, rendering them ineffective. In the ongoing search for effective MBL inhibitors, a promising candidate, VIM-2-IN-1 (also identified as compound 1dj), has emerged from a series of novel NH-1,2,3-triazole-based compounds. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, mechanism of action, and the experimental protocols utilized in its evaluation.

Core Concepts and Mechanism of Action

This compound is a potent inhibitor of several MBLs, demonstrating a competitive mode of inhibition.[1] Its efficacy stems from the specific interactions of its triazole scaffold within the active site of the VIM-2 enzyme. High-resolution crystal structures reveal that the triazole inhibitors form crucial hydrogen bonds with Arg228 and the backbone of either Ala231 or Asn233.[2] Furthermore, the inhibitor engages in hydrophobic interactions with key residues such as Trp87, Phe61, and Tyr67, which are critical for the stability and function of the enzyme.[2] This multi-point interaction effectively blocks the catalytic activity of the MBL, preventing the hydrolysis of β-lactam antibiotics.

Quantitative Data Summary

The inhibitory activity of this compound and related compounds has been quantified against several clinically relevant metallo-β-lactamases. The data, summarized below, highlights the potency and selectivity of these inhibitors.

| Compound | Target Enzyme | IC50 (µM) |

| This compound (1dj) | VIM-2 | 23 |

| GIM-1 | 48 | |

| NDM-1 | 231 |

Experimental Protocols

The discovery and characterization of this compound involved a series of robust experimental procedures, from chemical synthesis to microbiological assays. The detailed methodologies are outlined below to facilitate replication and further investigation.

Synthesis of NH-1,2,3-Triazole Inhibitors

The synthesis of the NH-1,2,3-triazole series of inhibitors, including this compound, was achieved through a three-step protocol.[2] The key step in this synthesis is the Banert cascade reaction.

DOT Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of NH-1,2,3-triazole inhibitors.

Metallo-β-Lactamase Inhibition Assay

The inhibitory properties of the synthesized compounds were evaluated using biochemical assays against purified MBLs (VIM-2, NDM-1, and GIM-1).[2]

-

Enzyme Preparation: Recombinant VIM-2, NDM-1, and GIM-1 enzymes were expressed and purified to homogeneity.

-

Assay Buffer: The assays were performed in a suitable buffer, typically HEPES, at a physiological pH.

-

Substrate: A chromogenic β-lactam substrate, such as nitrocefin, was used to monitor enzyme activity.

-

Inhibitor Incubation: The enzymes were pre-incubated with varying concentrations of the inhibitor (this compound) for a defined period.

-

Reaction Initiation and Monitoring: The reaction was initiated by the addition of the substrate. The rate of hydrolysis was monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength over time.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Caption: Key interactions of this compound within the VIM-2 active site.

Synergy Assays

The ability of the inhibitors to restore the activity of β-lactam antibiotics was assessed using synergy assays with bacterial strains expressing VIM enzymes. [2]

-

Bacterial Strains: Pseudomonas aeruginosa and Escherichia coli strains harboring VIM enzymes were used.

-

Antibiotic: A β-lactam antibiotic, such as imipenem, was used.

-

MIC Determination: The minimum inhibitory concentration (MIC) of the antibiotic alone and in the presence of a fixed, sub-inhibitory concentration of the inhibitor was determined using broth microdilution methods.

-

Synergy Assessment: A significant reduction in the MIC of the antibiotic in the presence of the inhibitor indicates synergistic activity.

Conclusion and Future Directions

This compound represents a significant advancement in the development of metallo-β-lactamase inhibitors. Its novel NH-1,2,3-triazole scaffold and well-defined mechanism of action provide a strong foundation for further structure-guided design and optimization. The detailed experimental protocols outlined in this guide are intended to support ongoing research efforts aimed at refining the potency, selectivity, and pharmacokinetic properties of this promising class of inhibitors, with the ultimate goal of addressing the critical threat of antibiotic resistance.

References

The Clinical Significance of VIM-2 Producing Bacteria: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence and global dissemination of carbapenem-resistant Gram-negative bacteria represent a critical threat to public health. Among the myriad of resistance mechanisms, the production of metallo-β-lactamases (MBLs) is particularly concerning due to their ability to hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. The Verona Integron-encoded Metallo-β-lactamase 2 (VIM-2) is one of the most clinically significant and widespread MBLs, posing a formidable challenge to antimicrobial therapy and infection control. This technical guide provides an in-depth analysis of the clinical significance of VIM-2-producing bacteria, with a focus on their epidemiology, mechanisms of resistance, detection, and the implications for drug development.

Epidemiology and Clinical Impact

VIM-2-producing bacteria are predominantly found in Pseudomonas aeruginosa, but have also been identified in other Gram-negative pathogens, including Klebsiella pneumoniae and other Enterobacteriaceae. The prevalence of VIM-2 varies geographically, with higher rates reported in Southern Europe, Asia, and Latin America. These organisms are frequently associated with nosocomial outbreaks, particularly in intensive care units (ICUs), and can cause a wide range of infections, including pneumonia, bloodstream infections, urinary tract infections, and wound infections.

Infections with VIM-2-producing organisms are associated with increased morbidity and mortality. This is attributed to both the limited therapeutic options and the potential for rapid in-hospital transmission. The mortality rates associated with infections caused by VIM-producing Klebsiella pneumoniae can be substantial, with some studies reporting rates as high as 46.71% in certain patient populations. For Pseudomonas aeruginosa bloodstream infections, the presence of multidrug resistance, often conferred by enzymes like VIM-2, is a significant predictor of mortality.

Quantitative Data Summary

The following tables summarize key quantitative data related to the clinical impact of VIM-2-producing bacteria.

Table 1: Prevalence of VIM-2 in Carbapenem-Resistant Pseudomonas aeruginosa

| Geographic Region | Prevalence of VIM-2 in Carbapenem-Resistant P. aeruginosa Isolates | Reference |

| Spain | 63.9% (in a study of MDR/XDR isolates) | |

| Tanzania | 8.9% (8 out of 90 clinical isolates) | |

| Korea | 11.4% of imipenem-nonsusceptible Pseudomonas spp. | |

| Latin America | 47.64% in carbapenem-resistant P. aeruginosa |

Table 2: Mortality Rates Associated with VIM-Producing Bacterial Infections

| Bacterial Species | Type of Infection | Mortality Rate | Reference |

| Klebsiella pneumoniae | Bloodstream Infection | 46.71% | |

| Pseudomonas aeruginosa | Bloodstream Infection (MDR strains) | 52.7% (30-day) | |

| VIM-Carbapenem-Resistant Organisms | Burn Unit Outbreak (including bacteremia) | 11% (overall), 25% (bacteremia) | |

| Pseudomonas aeruginosa | Outbreak in immunocompromised patients | 53% |

Table 3: Antibiotic Resistance Patterns of VIM-2-Producing Pseudomonas aeruginosa

| Antibiotic | Resistance Rate (%) | Reference |

| Imipenem | 100% | |

| Meropenem | 100% | |

| Ceftazidime | 100% | |

| Cefepime | 100% | |

| Ciprofloxacin | 94-100% | |

| Gentamicin | 97.3-100% | |

| Tobramycin | 96.7-100% | |

| Amikacin | 25-42.1% | |

| Colistin | 0% |

Mechanism of Resistance and Gene Regulation

The primary mechanism of resistance conferred by VIM-2 is the hydrolysis of a broad range of β-lactam antibiotics. The blaVIM-2 gene, which encodes the VIM-2 enzyme, is a mobile genetic element typically located within a class 1 integron. Integrons are genetic platforms that can capture and express gene cassettes, facilitating the dissemination of antibiotic resistance genes.

The expression of the blaVIM-2 gene cassette is primarily driven by a promoter region within the 5' conserved segment of the class 1 integron. The strength of this promoter can vary, leading to different levels of VIM-2 production and, consequently, different levels of antibiotic resistance. While complex signaling pathways regulating blaVIM-2 expression are not well-defined, the genetic context of the integron and the presence of other mobile genetic elements play a crucial role in its dissemination and expression.

Caption: Genetic organization and expression of the blaVIM-2 gene within a class 1 integron.

Experimental Protocols

Accurate and rapid detection of VIM-2-producing bacteria is crucial for infection control and appropriate patient management. The following are detailed methodologies for key experiments.

Polymerase Chain Reaction (PCR) for the Detection of blaVIM-2

This protocol outlines the steps for the specific amplification of the blaVIM-2 gene from bacterial DNA.

1. DNA Extraction:

-

Isolate genomic DNA from a pure bacterial culture using a commercial DNA extraction kit or a standardized in-house method.

-

Assess the quality and quantity of the extracted DNA using spectrophotometry or fluorometry.

2. PCR Amplification:

-

Prepare a PCR master mix containing the following components per reaction:

-

12.5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂, and reaction buffer)

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

1 µL of template DNA (approximately 50 ng)

-

Nuclease-free water to a final volume of 25 µL.

-

-

Use the following primers for the amplification of a 390 bp fragment of the blaVIM-2 gene:

-

VIM-2F: 5'-GTT TGG TCG CAT ATC GCA AC-3'

-

VIM-2R: 5'-AAT GCG CAG CAC CAG GAT AG-3'

-

-

Perform PCR with the following cycling conditions:

-

Initial denaturation: 94°C for 5 minutes

-

30 cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 55°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final extension: 72°C for 7 minutes

-

3. Gel Electrophoresis:

-

Analyze the PCR products by electrophoresis on a 1.5% agarose gel stained with a suitable DNA stain.

-

Include a 100 bp DNA ladder to determine the size of the amplicons.

-

A band of approximately 390 bp indicates the presence of the blaVIM-2 gene.

4. Controls:

-

Include a positive control (DNA from a known VIM-2-producing strain) and a negative control (nuclease-free water instead of template DNA) in each PCR run.

Caption: Workflow for the PCR-based detection of the blaVIM-2 gene.

Multilocus Sequence Typing (MLST) for Pseudomonas aeruginosa

MLST is a standard method for genotyping bacterial isolates by sequencing internal fragments of several housekeeping genes.

1. Gene Selection and PCR Amplification:

-

Amplify internal fragments of the seven housekeeping genes of P. aeruginosa: acsA, aroE, guaA, mutL, nuoD, ppsA, and trpE.

-

Obtain primer sequences and detailed PCR protocols from the Pseudomonas aeruginosa MLST website (pubmlst.org/paeruginosa/).

2. DNA Sequencing:

-

Purify the PCR products to remove excess primers and dNTPs.

-

Sequence both strands of the purified PCR products using an automated DNA sequencer.

3. Allele and Sequence Type (ST) Assignment:

-

Assemble and edit the forward and reverse sequences for each gene fragment.

-

Submit the sequences to the P. aeruginosa MLST database to determine the allelic profile and assign a sequence type (ST).

Broth Microdilution for Antibiotic Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antibiotic required to inhibit the growth of a bacterial isolate.

1. Preparation of Antibiotic Solutions:

-

Prepare stock solutions of the antibiotics to be tested at a high concentration.

-

Perform serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

2. Inoculum Preparation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

3. Inoculation and Incubation:

-

Inoculate each well of the microtiter plates with the prepared bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C for 16-20 hours.

4. MIC Determination:

-

Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Implications for Drug Development

The widespread dissemination of VIM-2-producing bacteria necessitates the development of novel therapeutic strategies. Key areas of focus for drug development professionals should include:

-

Novel β-Lactamase Inhibitors: The development of MBL inhibitors that can be co-administered with existing carbapenems is a high-priority area. These inhibitors must be able to circumvent the zinc-dependent catalytic mechanism of VIM-2.

-

New Antibiotic Classes: The discovery and development of new classes of antibiotics that are not substrates for VIM-2 are essential. These could include novel agents that target different bacterial pathways.

-

Alternative Therapies: Exploration of alternative therapeutic approaches, such as bacteriophage therapy, antimicrobial peptides, and anti-virulence strategies, may provide new avenues for treating infections caused by VIM-2-producing bacteria.

Conclusion

VIM-2-producing bacteria represent a significant and growing threat to global health. Their ability to confer resistance to a broad range of β-lactam antibiotics, coupled with their propensity for nosocomial transmission, underscores the urgent need for enhanced surveillance, robust infection control measures, and the development of novel therapeutics. A thorough understanding of the epidemiology, resistance mechanisms, and detection of these pathogens is paramount for researchers, scientists, and drug development professionals in the collective effort to combat antimicrobial resistance.

An In-depth Technical Guide on the Genetic Basis of VIM-2 Expression and Transfer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Verona integron-encoded metallo-β-lactamase (VIM-2) is a significant driver of carbapenem resistance in Gram-negative pathogens, posing a considerable threat to global public health. The gene encoding this enzyme, blaVIM-2, is predominantly found on mobile genetic elements, facilitating its rapid dissemination across various bacterial species. This guide provides a comprehensive overview of the genetic architecture, expression regulation, and transfer mechanisms of blaVIM-2. It includes quantitative data on gene expression and horizontal transfer, detailed experimental protocols for studying these phenomena, and visual diagrams of key pathways and workflows to support research and development efforts aimed at combating VIM-2-mediated resistance.

The Genetic Architecture of blaVIM-2

The blaVIM-2 gene is most commonly located within a gene cassette that is part of a class 1 integron.[1][2][3][4] These integrons are genetic platforms that can capture and express gene cassettes, often conferring antibiotic resistance. A typical VIM-2-harboring class 1 integron is characterized by two conserved segments (5'-CS and 3'-CS) flanking a variable region where the gene cassettes are inserted.

-

5'-Conserved Segment (5'-CS): This region contains the integrase gene (intI1), which is essential for the site-specific recombination of gene cassettes, and a promoter region (Pc) that drives the expression of the integrated genes.[5]

-

Variable Region: This is where the blaVIM-2 gene cassette is found, often alongside other resistance cassettes that confer resistance to aminoglycosides and other antibiotics.

-

3'-Conserved Segment (3'-CS): This segment typically includes the qacEΔ1 gene, conferring resistance to quaternary ammonium compounds, and the sul1 gene, which provides resistance to sulfonamides.

These integrons are frequently embedded within transposons, which can then be located on conjugative plasmids, creating a multi-layered system for the mobilization and transfer of blaVIM-2.

Regulation of blaVIM-2 Expression

The expression of blaVIM-2 is a critical factor in the level of carbapenem resistance and is influenced by several genetic determinants at the transcriptional level.

Promoter Strength: The primary promoter, Pc, located in the 5'-CS of the class 1 integron, plays a crucial role in the transcription of the gene cassettes.[5] Different variants of the Pc promoter exist, with "strong" variants leading to higher levels of blaVIM-2 expression compared to "weak" variants. Additionally, a second promoter, P2, can be present and contribute to expression.[5][6] The combination of these promoters can significantly impact the overall level of VIM-2 production.

Gene Cassette Position: The position of the blaVIM-2 cassette within the variable region of the integron relative to the promoter can also influence its expression level. Generally, cassettes closer to the promoter are expressed at higher levels.

SOS Response and Integrase Expression: The expression of the integron integrase, IntI1, is often under the control of the bacterial SOS response, a global response to DNA damage.[1][7][8][9][10] When the SOS response is induced, for example by certain antibiotics, the LexA repressor is cleaved, leading to the increased expression of intI1. This, in turn, enhances the recombination of gene cassettes, potentially leading to the acquisition of new resistance genes or the rearrangement of existing ones.

Caption: SOS response pathway regulating integron integrase expression.

Horizontal Transfer of blaVIM-2

The horizontal gene transfer (HGT) of blaVIM-2 is primarily mediated by conjugative plasmids. These plasmids can be transferred from a donor to a recipient bacterium through a process called conjugation.

Caption: Experimental workflow for a bacterial conjugation experiment.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to VIM-2 expression and transfer.

Table 1: Impact of Promoter Variants on Gene Expression and Carbapenem Resistance

| Promoter Variant | Relative mRNA Expression (Fold Change vs. Weak Pc) | Imipenem MIC (µg/mL) for E. coli expressing VIM-2 |

| Weak Pc | 1.0 | 4 |

| Hybrid 1 | 1.9 | 8 |

| Weak Pc + P2 | 4.7 | 16 |

| Strong Pc | 17.0 | 64 |

Note: Relative expression data is based on a blaGES-1 reporter gene in a class 1 integron, which serves as a proxy for blaVIM-2 expression under similar promoters.[5] MIC values are representative for E. coli expressing VIM-2.[11][12]

Table 2: Representative Transfer Frequencies of Carbapenemase-Encoding Plasmids

| Plasmid Incompatibility Group | Donor Strain | Recipient Strain | Transfer Frequency (per donor cell) |

| IncFII | Klebsiella pneumoniae | Escherichia coli J53 | 4.5 x 10-6 to 2.4 x 10-4 |

| IncA/C2 | Enterobacteriaceae | Enterobacteriaceae | Variable |

| IncN | Enterobacteriaceae | Enterobacteriaceae | Variable |

| Not specified | Escherichia coli | Pseudomonas aeruginosa | 10-7 to 10-1 |

Note: Transfer frequencies are for plasmids carrying various carbapenemase genes (e.g., KPC, IMP, VIM) and can vary depending on the specific plasmid, bacterial strains, and experimental conditions.[13][14][15][16][17]

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Antibiotic Solutions: Prepare stock solutions of the desired carbapenem antibiotics. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in the microtiter plate.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[5][6][11][12]

Bacterial Conjugation Assay

-

Culture Preparation: Grow donor (containing the blaVIM-2 plasmid) and recipient (susceptible to carbapenems and with a selectable marker, e.g., rifampicin resistance) strains in appropriate broth media to logarithmic phase.

-

Mating: Mix equal volumes of the donor and recipient cultures. The mating can be performed in liquid broth or on a solid agar surface. Incubate the mixture for a defined period (e.g., 4-18 hours) at 37°C to allow for plasmid transfer.

-

Selection of Transconjugants: Plate serial dilutions of the mating mixture onto selective agar plates. The selective media should contain an antibiotic to select for the recipient strain (e.g., rifampicin) and an antibiotic to select for the transferred plasmid (e.g., a carbapenem).

-

Calculation of Transfer Frequency: Enumerate the colonies on the selective plates to determine the number of transconjugants. Also, plate the donor and recipient cultures on non-selective media to determine their initial concentrations. The transfer frequency is calculated as the number of transconjugants per donor or recipient cell.[13][18][19][20][21]

Quantitative Real-Time PCR (qRT-PCR) for blaVIM-2 Expression

-

RNA Extraction: Isolate total RNA from bacterial cultures grown under specific conditions using a commercial RNA purification kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and specific or random primers.

-

Real-Time PCR: Perform qPCR using primers specific for the blaVIM-2 gene and a suitable housekeeping gene (e.g., rpoB or 16S rRNA gene) for normalization.

-

Data Analysis: Determine the cycle threshold (Ct) values for both the target and housekeeping genes. Calculate the relative expression of blaVIM-2 using the ΔΔCt method.[2][15][22][23][24]

References

- 1. Characterization of Class 1 Integrons from Pseudomonas aeruginosa That Contain the blaVIM-2 Carbapenem-Hydrolyzing β-Lactamase Gene and of Two Novel Aminoglycoside Resistance Gene Cassettes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transfer dynamics of multi-resistance plasmids in Escherichia coli isolated from meat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Integron diversity in blavim-2-carrying carbapenem-resistant clinical Pseudomonas aeruginosa isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relative Strengths of the Class 1 Integron Promoter Hybrid 2 and the Combinations of Strong and Hybrid 1 with an Active P2 Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relative strengths of the class 1 integron promoter hybrid 2 and the combinations of strong and hybrid 1 with an active p2 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antibiotics Promote Escherichia coli-Pseudomonas aeruginosa Conjugation through Inhibiting Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of VIM-2, a Carbapenem-Hydrolyzing Metallo-β-Lactamase and Its Plasmid- and Integron-Borne Gene from a Pseudomonas aeruginosa Clinical Isolate in France - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Prevalence of Carbapenem-Resistant Klebsiella pneumoniae Co-Harboring blaKPC-Carrying Plasmid and pLVPK-Like Virulence Plasmid in Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multispecies outbreak of VIM-producing multidrug resistant bacteria driven by a promiscuous IncA/C2 plasmid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enhancement of blaIMP-carrying plasmid transfer in Klebsiella pneumoniae by hospital wastewater: a transcriptomic study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nearly Identical Plasmids Encoding VIM-1 and Mercury Resistance in Enterobacteriaceae from North-Eastern Germany - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transfer of plasmids from Escherichia coli to Pseudomonas aeruginosa: characterization of a Pseudomonas aeruginosa mutant with enhanced recipient ability for enterobacterial plasmids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Description of an original integron encompassing blaVIM-2, qnrVC1 and genes encoding bacterial group II intron proteins in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Development of a high-throughput platform to measure plasmid transfer frequency - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Enhancement of blaIMP-carrying plasmid transfer in Klebsiella pneumoniae by hospital wastewater: a transcriptomic study [frontiersin.org]

- 23. Correlation between the spread of IMP-producing bacteria and the promoter strength of blaIMP genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: VIM-2 Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verona Integron-encoded Metallo-β-lactamase-2 (VIM-2) is a class B metallo-β-lactamase (MBL) that confers resistance to a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems.[1][2][3] The enzyme utilizes one or two zinc ions in its active site to hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[4] The increasing prevalence of MBL-producing bacteria, such as Pseudomonas aeruginosa, poses a significant threat to public health, making the development of VIM-2 inhibitors a critical area of research.[1][3][5] This document provides a detailed protocol for a spectrophotometric inhibition assay to screen and characterize potential VIM-2 inhibitors.

Assay Principle

The VIM-2 inhibition assay is based on monitoring the hydrolysis of a chromogenic cephalosporin substrate, such as CENTA or nitrocefin.[2][6][7][8] In its intact form, the substrate shows minimal absorbance at a specific wavelength. Upon hydrolysis of the β-lactam ring by VIM-2, the molecule undergoes a structural rearrangement, resulting in a significant color change and a corresponding increase in absorbance. The rate of this absorbance change is directly proportional to the enzyme's activity. Potential inhibitors are screened by measuring the reduction in the rate of substrate hydrolysis in their presence.

VIM-2 Enzymatic Mechanism and Inhibition

The catalytic cycle of VIM-2 involves the coordination of a water molecule by the active site zinc ions, which then acts as a nucleophile to attack the carbonyl carbon of the β-lactam ring. Inhibitors can disrupt this process through various mechanisms, most commonly by chelating the essential zinc ions or by directly binding to the active site.

Caption: Mechanism of VIM-2 hydrolysis and inhibition.

Experimental Protocol: Spectrophotometric Inhibition Assay

This protocol is designed for a 96-well plate format, suitable for medium to high-throughput screening.

1. Materials and Reagents

-

VIM-2 Enzyme: Purified recombinant VIM-2. The concentration should be determined using its extinction coefficient (e.g., 29,910 M⁻¹cm⁻¹ at 280 nm).[8]

-

Assay Buffer: 50 mM HEPES, pH 7.2, 150 mM NaCl, 100 µM ZnCl₂, 0.005% Tween-20, 20 µg/ml BSA.[8]

-

Substrate: CENTA (β-lactamase substrate).[6] Prepare a stock solution (e.g., 10 mM) in DMSO or PBS.[6] The final concentration in the assay is typically close to its Km value.

-

Inhibitors: Test compounds and a known MBL inhibitor (e.g., EDTA) for positive control. Dissolve in 100% DMSO.

-

DMSO: For inhibitor dilution.

-

Equipment: 96-well UV/Vis microplate reader, multichannel pipettes, and sterile microplates.

2. Assay Workflow

The following diagram outlines the key steps of the experimental procedure.

Caption: Experimental workflow for the VIM-2 inhibition assay.

3. Detailed Procedure

-

Prepare Reagents: Prepare all solutions on the day of the experiment. Keep the VIM-2 enzyme on ice.

-

Inhibitor Plating:

-

Create a serial dilution of test compounds and the EDTA positive control in 100% DMSO.

-

Further dilute these compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 2.5%.[8]

-

Add 50 µL of Assay Buffer to each well of a 96-well plate.

-

Add 25 µL of the diluted inhibitor solutions to the appropriate wells. For controls, add 25 µL of Assay Buffer containing the same percentage of DMSO (vehicle control).

-

-

Enzyme Addition:

-

Reaction Initiation and Measurement:

-

Prepare a working solution of the CENTA substrate in Assay Buffer (e.g., final concentration of 100 µM).

-

Start the enzymatic reaction by adding 25 µL of the CENTA solution to each well using a multichannel pipette. The total reaction volume is now 125 µL.

-

Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm in kinetic mode.[6] Record data every 15-20 seconds for 20 minutes.[8]

-

4. Data Analysis

-

Calculate Reaction Rates: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀ inhibitor / V₀ vehicle)] x 100

-

Determine IC₅₀ Values: The IC₅₀ is the concentration of an inhibitor that reduces enzyme activity by 50%. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using sigmoidal dose-response with variable slope in software like GraphPad Prism) to determine the IC₅₀ value.[9]

Quantitative Data Summary

The following table summarizes the inhibitory activity of known compounds against VIM-2. These values can serve as a benchmark for newly identified inhibitors.

| Inhibitor | Type of Inhibition | IC₅₀ / Kᵢ Value (µM) | Reference |

| EDTA (Ethylenediaminetetraacetic acid) | Metallo-chelator | 50 (IC₅₀) | [1] |

| Mitoxantrone | Non-competitive | 1.5 (Kᵢ) | [10][11][12] |

| 4-iodobenzenesulfonamide derivative 1 | Competitive | 0.41 (Kᵢ) | [10][11][12] |

| 4-iodobenzenesulfonamide derivative 2 | Competitive | 1.4 (Kᵢ) | [10][11][12] |

| Substituted triazolylthioacetamide (compound 1) | Not specified | 20 (IC₅₀) | [8] |

Note: IC₅₀ (Half maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of inhibitor potency. The specific values can vary depending on assay conditions such as substrate concentration and buffer composition.[13]

Troubleshooting

-

High background signal: Ensure the substrate solution is fresh and protected from light, as it can degrade over time.

-

No enzyme activity: Verify the integrity and concentration of the VIM-2 enzyme. Ensure the assay buffer contains the required ZnCl₂ concentration, as MBLs are zinc-dependent.[1][4]

-

Inconsistent results: Ensure thorough mixing in the wells. Check for pipetting errors and verify that the final DMSO concentration is consistent across all wells and does not inhibit the enzyme.

References

- 1. Characterization of VIM-2, a Carbapenem-Hydrolyzing Metallo-β-Lactamase and Its Plasmid- and Integron-Borne Gene from a Pseudomonas aeruginosa Clinical Isolate in France - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]

- 3. Mutational Analysis of VIM-2 Reveals an Essential Determinant for Metallo-β-Lactamase Stability and Folding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 5. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]

- 6. CENTA, beta-lactamase substrate, Yellow chromogenic beta-lactamase substrate (CAS 80072-86-2) | Abcam [abcam.com]

- 7. CENTA as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitors of VIM-2 by screening pharmacologically active and click-chemistry compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scholars.nova.edu [scholars.nova.edu]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for V-IM-2 Inhibitor Screening

Introduction

Verona integron-encoded metallo-β-lactamase-2 (VIM-2) is a significant threat to the efficacy of β-lactam antibiotics, including carbapenems.[1][2][3][4] As a class B metallo-β-lactamase (MBL), VIM-2 utilizes zinc ions to catalyze the hydrolysis of the β-lactam ring, rendering the antibiotics inactive.[5][6] The development of potent and specific VIM-2 inhibitors is a critical strategy to combat antibiotic resistance. These application notes provide detailed protocols for the screening and characterization of VIM-2 inhibitors, intended for researchers, scientists, and drug development professionals.

VIM-2 Catalytic Mechanism

VIM-2 belongs to the Ambler class B metallo-β-lactamases and requires one or two zinc ions in its active site for catalytic activity.[5] The zinc ions activate a water molecule, which then acts as a nucleophile to attack the carbonyl carbon of the β-lactam ring. This leads to the opening of the ring and inactivation of the antibiotic.

Caption: Simplified catalytic mechanism of VIM-2 and the principle of inhibition.

Experimental Protocols

A typical workflow for screening and identifying VIM-2 inhibitors involves a primary high-throughput screening (HTS) assay, followed by secondary assays to confirm activity, determine the mechanism of inhibition, and assess selectivity and cellular efficacy.

Caption: A general workflow for the screening and development of VIM-2 inhibitors.

Primary Screening: Nitrocefin-Based Assay

This is a robust and widely used colorimetric assay for detecting β-lactamase activity.[7][8][9] Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by a β-lactamase, which can be monitored spectrophotometrically.[10][11]

Materials:

-

Purified VIM-2 enzyme

-

Nitrocefin

-

Assay buffer: 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂

-

Test compounds (dissolved in DMSO)

-

96-well or 384-well microplates

-

Microplate reader

Protocol:

-

Prepare a working solution of nitrocefin in the assay buffer. A typical concentration is 100 µM.

-

Dispense a small volume of the test compound solution into the wells of the microplate.

-

Add the purified VIM-2 enzyme to the wells containing the test compounds and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the nitrocefin working solution to all wells.

-

Monitor the change in absorbance at 490-495 nm over time (kinetic read) or after a fixed time point (endpoint read).

-

Include appropriate controls:

-

Negative control (no inhibition): VIM-2 enzyme, assay buffer, and DMSO (without compound).

-

Positive control (full inhibition): Assay buffer and nitrocefin (without enzyme), or a known VIM-2 inhibitor like EDTA.

-

Data Analysis: Calculate the percent inhibition for each compound compared to the negative control. Compounds showing significant inhibition are selected as "hits" for further studies.

Secondary Assay: IC₅₀ Determination

For confirmed hits, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol:

-

Prepare serial dilutions of the hit compounds.

-

Perform the nitrocefin assay as described above with the different concentrations of the inhibitor.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Mechanism of Action: Enzyme Kinetics

To understand how an inhibitor interacts with VIM-2, kinetic studies are performed to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Protocol:

-

Perform the nitrocefin assay with varying concentrations of both the substrate (nitrocefin) and the inhibitor.

-

Measure the initial reaction velocities (v₀) for each condition.

-

Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression fitting to the Michaelis-Menten equation for different inhibition models.

Caption: Different modes of reversible enzyme inhibition.

Cell-Based Assay: Minimum Inhibitory Concentration (MIC) Potentiation

This assay assesses the ability of an inhibitor to restore the activity of a β-lactam antibiotic against a VIM-2-producing bacterial strain.

Materials:

-

VIM-2-expressing bacterial strain (e.g., E. coli or P. aeruginosa)

-

A β-lactam antibiotic to which the strain is resistant (e.g., imipenem, meropenem)

-

Test inhibitor

-

Bacterial growth medium (e.g., Mueller-Hinton broth)

-

96-well microplates

Protocol:

-

Prepare a standardized inoculum of the VIM-2-producing bacteria.

-

In a 96-well plate, prepare a checkerboard of serial dilutions of the β-lactam antibiotic and the test inhibitor.

-

Inoculate all wells with the bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC of the antibiotic alone and in the presence of different concentrations of the inhibitor by observing the lowest concentration that prevents visible bacterial growth.

Data Analysis: A significant reduction in the MIC of the antibiotic in the presence of the inhibitor indicates that the compound can potentiate the antibiotic's activity.

Data Presentation

The following tables summarize key kinetic and inhibition data for known VIM-2 inhibitors, which can serve as benchmarks for new screening campaigns.

Table 1: Kinetic Parameters for VIM-2 with Different Substrates

| Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference |